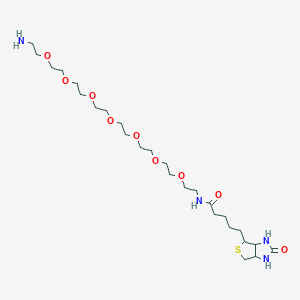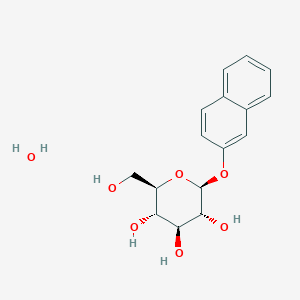
2-Naphthyl B-D-glucopyranoside monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl B-D-glucopyranoside monohydrate is a synthetic sugar analog known for its non-toxic properties. It is widely used in scientific research due to its versatility in exploring sugar transport, membrane dynamics, and receptor-ligand interactions within cells . This compound has a molecular formula of C16H18O6•H2O and a molecular weight of 324.33 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl B-D-glucopyranoside monohydrate typically involves the glycosylation of 2-naphthol with a suitable glucosyl donor under acidic or basic conditions. Commonly used glucosyl donors include glucosyl bromide or glucosyl chloride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthyl B-D-glucopyranoside monohydrate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-glycosidases, resulting in the cleavage of the glycosidic bond to form 2-naphthol and glucose.
Oxidation: Can be oxidized to form corresponding quinones under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: β-glycosidases in aqueous buffer solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-naphthol and glucose.
Oxidation: Quinones.
Substitution: Substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
2-Naphthyl B-D-glucopyranoside monohydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Naphthyl B-D-glucopyranoside monohydrate involves its hydrolysis by β-glycosidases, leading to the release of 2-naphthol and glucose. This hydrolysis reaction is crucial for studying enzyme kinetics and glycosidase activity. The compound’s fluorescent properties allow it to be used as a probe for monitoring various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-naphthyl B-D-glucopyranoside: Used as a substrate for β-glycosidases and forms an insoluble colored product upon hydrolysis.
4-Methylumbelliferyl B-D-glucopyranoside: Another glycosidase substrate used in enzyme assays.
Phenolphthalein B-D-glucuronide: Utilized in similar applications for studying glycosidase activity.
Uniqueness
2-Naphthyl B-D-glucopyranoside monohydrate is unique due to its non-toxic nature and versatility as a fluorescent probe. Its ability to explore sugar transport, membrane dynamics, and receptor-ligand interactions within cells makes it a valuable tool in various fields of scientific research .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13-,14+,15-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMJKVBHWMQGT-DNJQXARPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
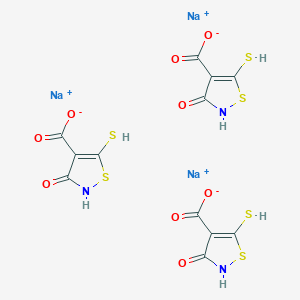
![(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909364.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B7909368.png)
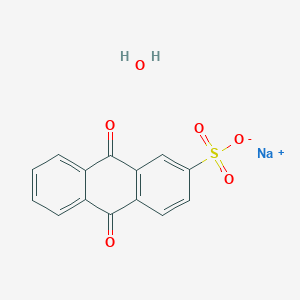
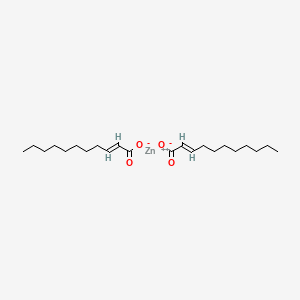
![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)
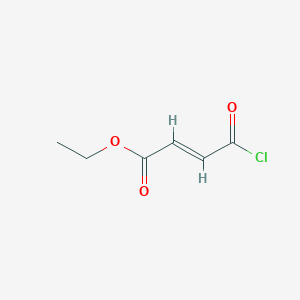

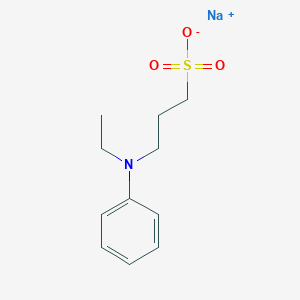
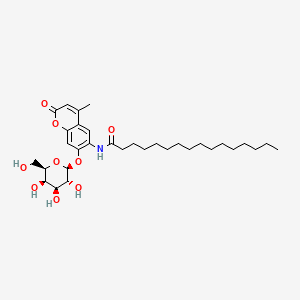
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)
![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)
